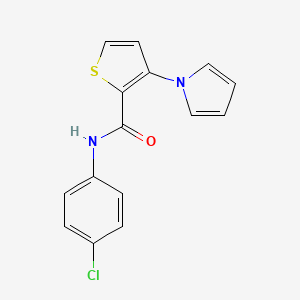

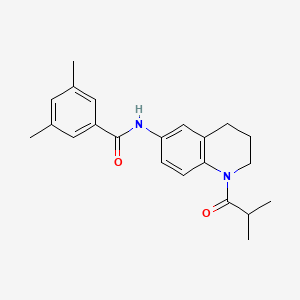

![molecular formula C10H16N4O2 B2990327 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one CAS No. 1592035-21-6](/img/structure/B2990327.png)

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one” is also known as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). It is a zwitterionic sulfonic acid buffering agent and is widely used in biological and biochemical research . It has a buffering range of pH 6.8 to 8.2, making it ideal for a variety of research applications .

Synthesis Analysis

HEPES is synthesized through various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of six water piperazine dissolved in water with epichlorohydrin .Molecular Structure Analysis

The molecular formula of HEPES is C8H18N2O4S . It is an ethanesulfonic acid with a 4-(2-hydroxyethyl)piperazin-1-yl substitution within one of its methyl groups .Chemical Reactions Analysis

HEPES is known to catalyze a reaction with riboflavin when exposed to ambient light to produce hydrogen peroxide . This is not a problem in bicarbonate-based cell culture buffers .Physical And Chemical Properties Analysis

HEPES is a white crystalline powder . It has a solubility in water of 40 g/100 ml at 20°C . It has a pKa1 of 3 and a pKa2 of 7.5 at 25 °C . It has negligible metal ion binding .Scientific Research Applications

Anticancer Applications

The antiproliferative activity of derivatives related to 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one against human cancer cell lines was explored, indicating potential anticancer applications. Compounds synthesized showed good activity against several cancer cell lines, with specific derivatives exhibiting higher potency, suggesting a promising direction for developing new anticancer agents (Mallesha et al., 2012).

Role in Pharmacokinetics and Metabolism

Studies on the metabolism and pharmacokinetics of related compounds, such as Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlighted the metabolic pathways of these compounds in humans. This research provides insights into the metabolic stability and potential therapeutic applications of compounds within this chemical class (Gong et al., 2010).

Antimicrobial Activity

Derivatives of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one have been evaluated for their antimicrobial activity, showing significant effects against various microorganism strains. This indicates potential applications in developing new antimicrobial agents, which could address the growing concern over antibiotic resistance (Yurttaş et al., 2016).

Development of Anticonvulsant Agents

Research into the synthesis and evaluation of compounds related to 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one for anticonvulsant activity has led to the identification of promising new drug candidates. These efforts contribute to the ongoing search for more effective and safer treatments for epilepsy and related disorders (Severina et al., 2021).

Enhancement of Drug Solubility

Cocrystal and salt formations with 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one derivatives have been explored as strategies to improve the solubility of poorly water-soluble drugs. This research addresses a critical challenge in drug formulation, aiming to enhance oral bioavailability and therapeutic efficacy of medications (Xu et al., 2012).

Mechanism of Action

Mode of Action

It’s known that many piperazine derivatives interact with various receptors and enzymes, influencing cellular processes . The specific interaction of EN300-767072 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound need further investigation .

Result of Action

Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . The specific environmental influences on EN300-767072’s action are subjects of ongoing research.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c15-6-5-13-1-3-14(4-2-13)9-7-10(16)12-8-11-9/h7-8,15H,1-6H2,(H,11,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIXPKFMBPXWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

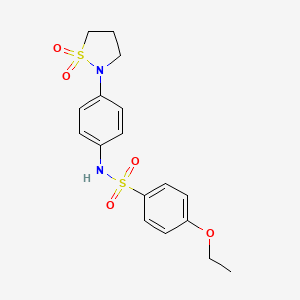

![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)

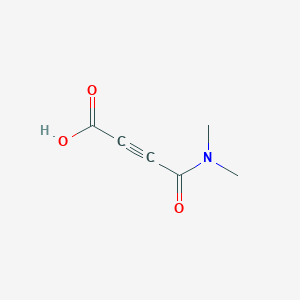

![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

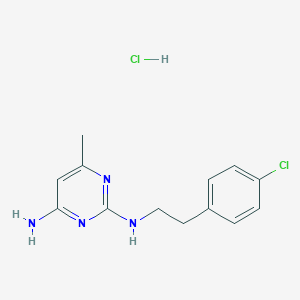

![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

![N-(2-bromo-4-methylphenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2990256.png)

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2990262.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)

![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)

![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)